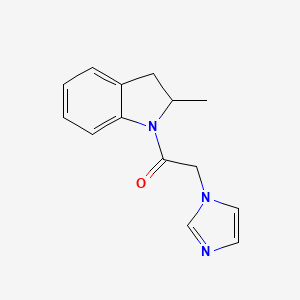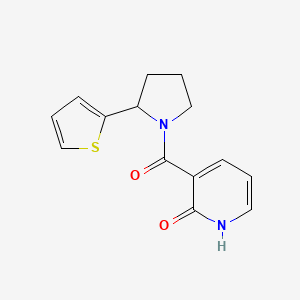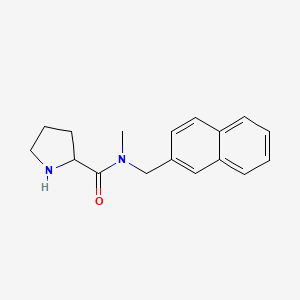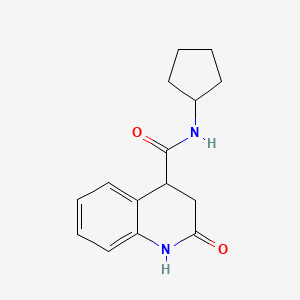
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using specific methods and has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, studies have suggested that it works by inhibiting specific enzymes and pathways that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has been shown to have various biochemical and physiological effects. Studies have suggested that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in lab experiments is its specificity. This compound has been shown to selectively target cancer cells and has minimal effects on normal cells. Additionally, it has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its solubility. It has low solubility in water and requires specific solvents for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in scientific research. One of the most promising directions is in the development of novel cancer therapies. Studies have shown that this compound can enhance the efficacy of existing cancer treatments and can also be used in combination with other drugs to improve their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential use in other disease states.
Synthesemethoden
The synthesis of 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves a multi-step process. The first step involves the reaction of 2-methyl-2,3-dihydroindole with ethyl chloroformate to form ethyl 2-methyl-2,3-dihydroindol-1-yl carbonate. This intermediate is then reacted with imidazole in the presence of a base to form 2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. The final product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-8-12-4-2-3-5-13(12)17(11)14(18)9-16-7-6-15-10-16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODBGRGQYVCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)


![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)

![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)